

Potential off-target effects of GSK805 in experiments

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Compound of Interest

Compound Name: GSK805

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Technical Support Center: GSK805

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **GSK805**, a potent and orally bioavailable inhibitor of ROR γ t.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GSK805**?

A1: **GSK805** is an inverse agonist of the Retinoid-related Orphan Receptor gamma t (ROR γ t). ROR γ t is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] **GSK805** inhibits the transcriptional activity of ROR γ t, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]

Q2: What are the key on-target effects of **GSK805** in immunological assays?

A2: The primary on-target effect of **GSK805** is the suppression of Th17 cell differentiation and function.[1][3] This manifests as a dose-dependent decrease in IL-17A and IL-22 production by CD4⁺ T cells cultured under Th17-polarizing conditions.[4] In animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), **GSK805** has been shown to ameliorate disease severity by reducing Th17 cell infiltration in the central nervous system.[1][3]

Q3: Does **GSK805** affect other immune cell populations besides Th17 cells?

A3: **GSK805** has been shown to have differential effects on various immune cell types. While it potently inhibits Th17 cells, studies have demonstrated that it preserves the function of Group 3 Innate Lymphoid Cells (ILC3s), which are also ROR γ t-dependent.[4] This selective inhibition is a critical consideration in experimental design, particularly in models of intestinal inflammation where ILC3s play a protective role.[4] **GSK805** treatment did not alter the frequency of TNF- α + T cells in EAE mice.[3]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of IL-17 production in vitro.

- Possible Cause 1: Suboptimal concentration of **GSK805**.
 - Solution: Ensure you are using an appropriate concentration range. Effective concentrations in vitro have been reported to be in the range of 0.3 μ M to 0.5 μ M.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
- Possible Cause 2: Issues with **GSK805** stock solution.
 - Solution: **GSK805** is typically dissolved in DMSO. Ensure the stock solution is properly prepared and stored. For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]
- Possible Cause 3: Ineffective Th17 polarizing conditions.
 - Solution: Verify the potency of your cytokines (e.g., TGF- β , IL-6, IL-23) and other reagents used for Th17 differentiation. Include positive controls (vehicle-treated cells) and negative controls (cells cultured in the absence of polarizing cytokines) to validate your assay.

Issue 2: Unexpected cytotoxicity observed in cell cultures.

- Possible Cause 1: High concentration of **GSK805** or DMSO.
 - Solution: High concentrations of any small molecule inhibitor can lead to off-target toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the

cytotoxic threshold of **GSK805** in your cells. Ensure the final concentration of the DMSO vehicle is not exceeding a level that is toxic to your cells (typically <0.1%).

- Possible Cause 2: Cell-type specific sensitivity.
 - Solution: Different cell lines or primary cells may have varying sensitivities to **GSK805**. If working with a new cell type, it is crucial to establish a non-toxic working concentration range.

Issue 3: In vivo experiments show limited efficacy or adverse effects.

- Possible Cause 1: Inadequate dosing or administration route.
 - Solution: **GSK805** is orally bioavailable.[1][3] For mouse models of EAE and colitis, daily oral administration of 10 mg/kg has been shown to be effective.[1][4] Ensure correct and consistent administration.
- Possible Cause 2: Potential for off-target effects in specific disease models.
 - Solution: In a model of cholestatic liver disease, **GSK805** was observed to increase aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, suggesting potential liver effects.[5] It is important to monitor relevant physiological and biochemical parameters in your animal models to assess for any unexpected effects.

Quantitative Data Summary

Parameter	Value	Cell/System	Reference
pIC50 (RORγ)	8.4	Biochemical Assay	[3]
pIC50 (Th17 Differentiation)	>8.2	In vitro cell assay	[3]
Effective in vitro concentration	0.5 μM	Naïve CD4+ T cells	[1]
Effective in vivo dosage (EAE)	10 mg/kg (oral, daily)	C57BL/6 mice	[1][3]
Effective in vivo dosage (Colitis)	10 mg/kg (oral, daily)	Il10-/- mice	[4]

Experimental Protocols

1. In Vitro Th17 Differentiation Assay

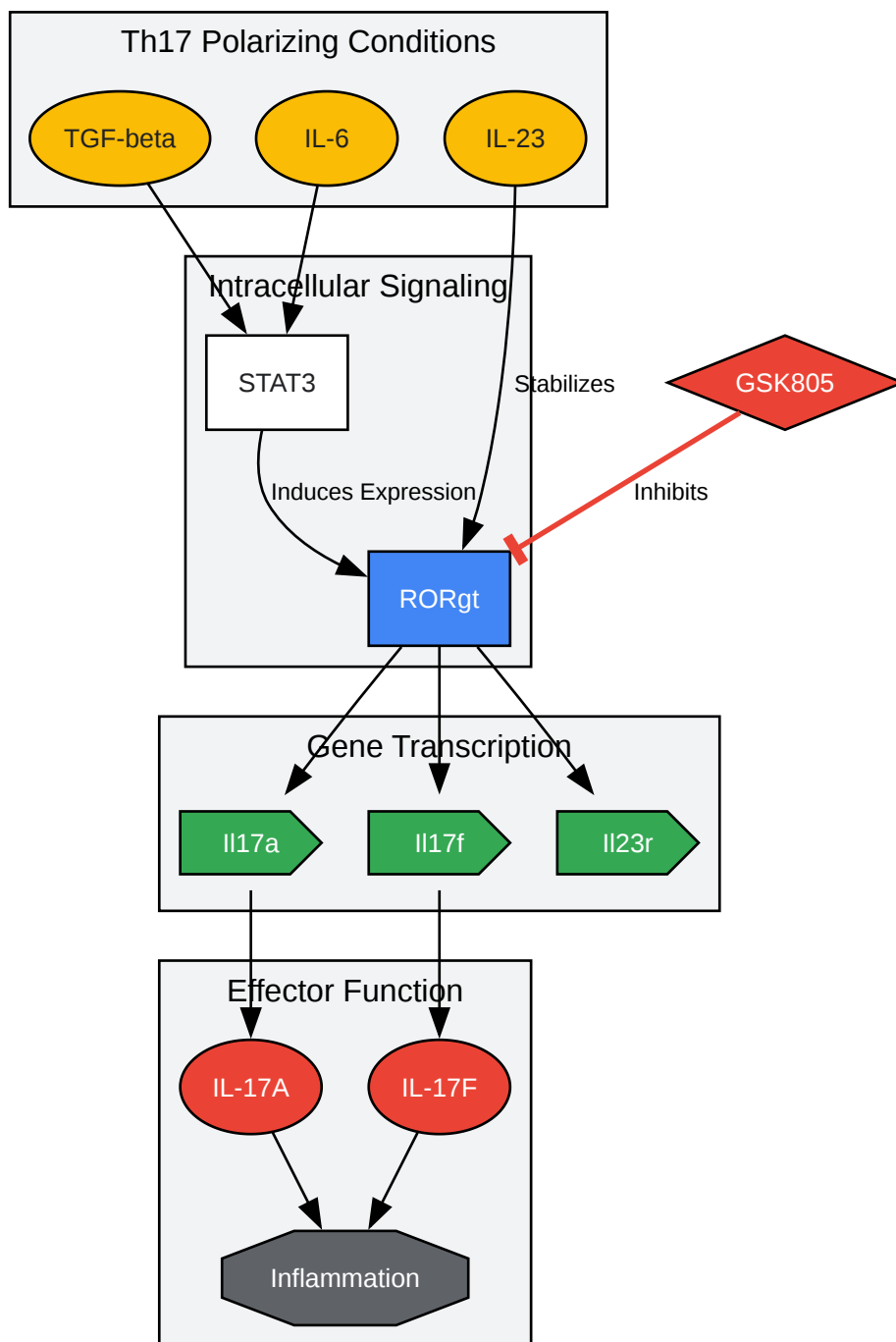
- Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.
- Plate the cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
- Culture the cells in media supplemented with Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).
- Add **GSK805** (at desired concentrations) or vehicle (DMSO) to the respective wells at the time of cell plating.
- Incubate the cells for 3-4 days.
- Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Perform intracellular staining for IL-17A and analyze by flow cytometry.[1]

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

- Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin on day 0 and day 2 post-immunization.
- Begin daily oral administration of **GSK805** (e.g., 10 mg/kg) or vehicle starting from day 0.
- Monitor mice daily for clinical signs of EAE and record disease scores.
- At the end of the experiment, isolate mononuclear cells from the central nervous system (CNS) to analyze Th17 cell infiltration and cytokine production by flow cytometry.[\[1\]](#)

Visualizations

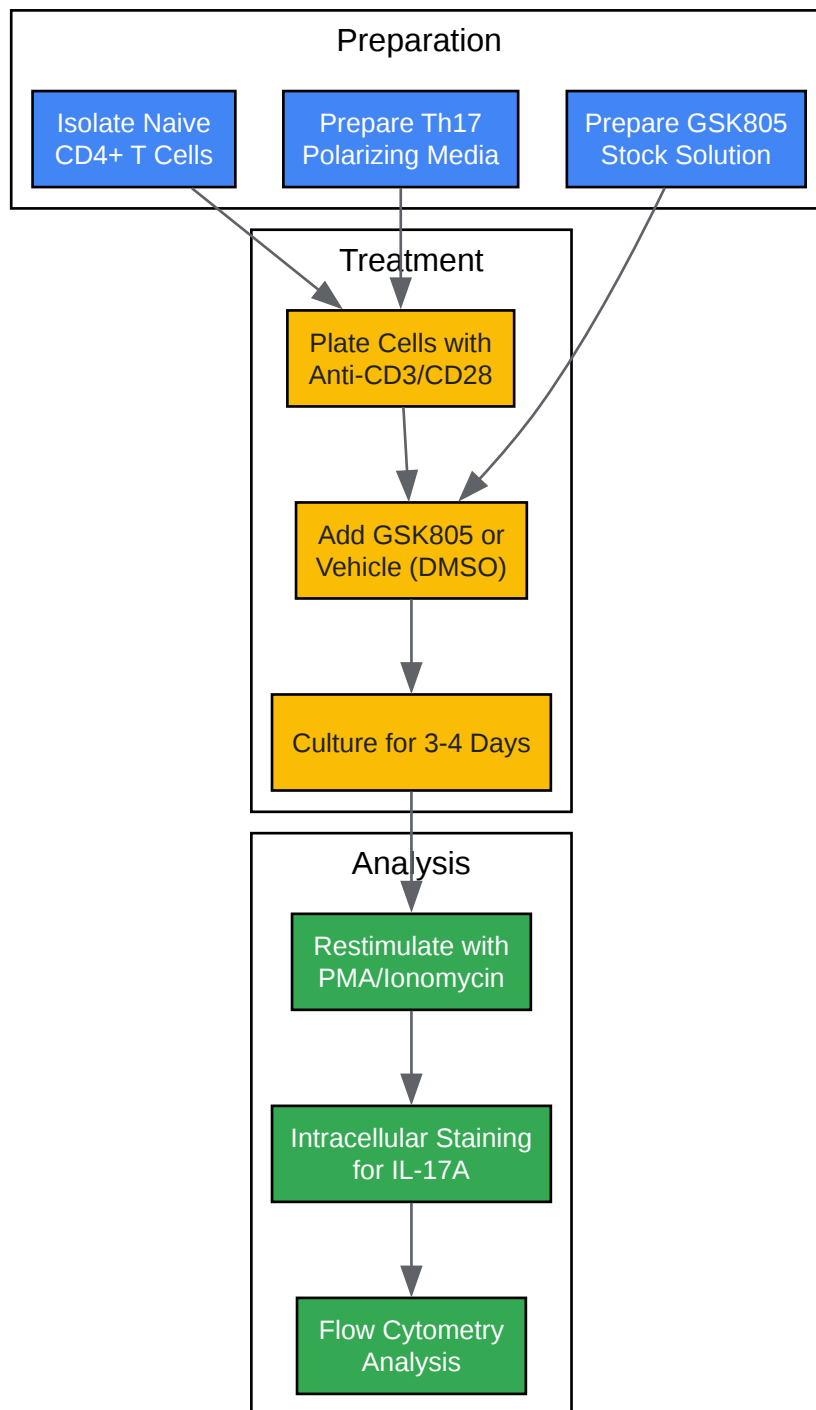
RORyt Signaling Pathway in Th17 Differentiation



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Caption: RORyt signaling in Th17 differentiation and its inhibition by **GSK805**.

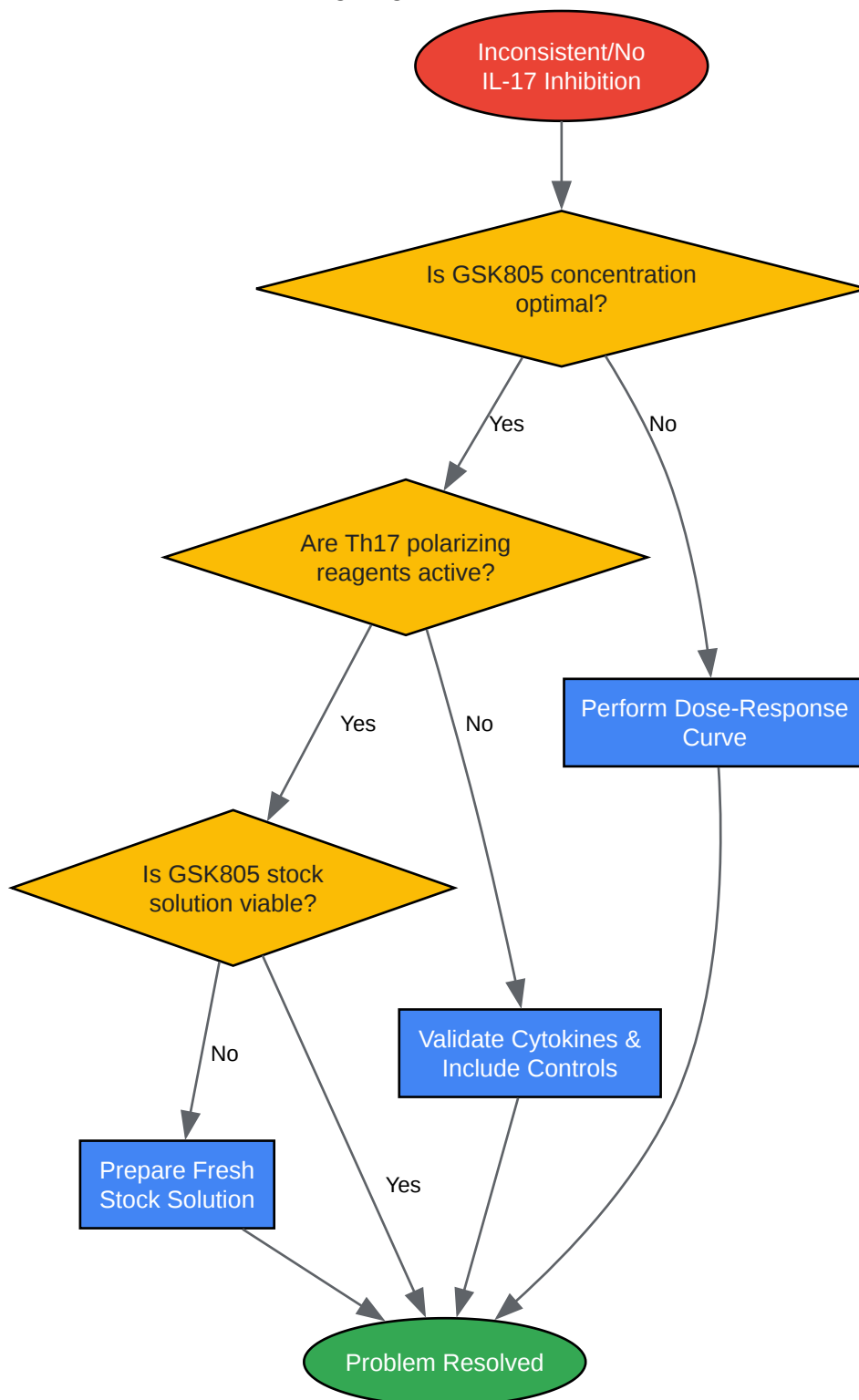
In Vitro GSK805 Experimental Workflow



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Caption: A typical workflow for testing **GSK805**'s effects on Th17 differentiation in vitro.

Troubleshooting Logic for Inconsistent Results

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Caption: A logic diagram for troubleshooting inconsistent in vitro experimental results with GSK805.

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